2-(6-Bromopyridin-3-yl)pyrrolidine-1-carbaldehyde
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Overview
Description
2-(6-Bromopyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound with the molecular formula C10H11BrN2O It is a derivative of pyrrolidine and pyridine, featuring a bromine atom at the 6-position of the pyridine ring and an aldehyde group at the 1-position of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromopyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the reaction of 6-bromopyridine-3-carbaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromopyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(6-bromopyridin-3-yl)pyrrolidine-1-carboxylic acid.
Reduction: Formation of 2-(6-bromopyridin-3-yl)pyrrolidine-1-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Bromopyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and ligands for coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Bromopyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine atom may also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-formylpyridine
- 2-Bromopyridine-6-carboxaldehyde
- 6-Bromo-2-pyridinecarbaldehyde
Uniqueness
2-(6-Bromopyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to the presence of both a pyrrolidine ring and a brominated pyridine ring, which imparts distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications and functionalization, making it a versatile compound in various research fields.
Properties
Molecular Formula |
C10H11BrN2O |
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Molecular Weight |
255.11 g/mol |
IUPAC Name |
2-(6-bromopyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C10H11BrN2O/c11-10-4-3-8(6-12-10)9-2-1-5-13(9)7-14/h3-4,6-7,9H,1-2,5H2 |
InChI Key |
TYKBGYOEZHPVLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C=O)C2=CN=C(C=C2)Br |
Origin of Product |
United States |
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